![molecular formula C14H20ClN3 B2999143 4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride CAS No. 1353973-79-1](/img/structure/B2999143.png)
4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride
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Overview
Description
“4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C14H20ClN3 . It is a solid substance . The compound belongs to the class of organic compounds known as indazoles, which are characterized by a pyrazole fused to a benzene .
Molecular Structure Analysis
The compound has an empirical formula of C14H19N3 . The SMILES string representation of the molecule is NCC1CN (CCC1)CC (C=C2)=CC=C2C#N . The InChI representation is 1S/C14H19N3/c15-8-12-3-5-13 (6-4-12)10-17-7-1-2-14 (9-16)11-17/h3-6,14H,1-2,7,9-11,16H2 .Physical And Chemical Properties Analysis
The molecular weight of the compound is 229.32 . It is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in various pharmaceuticals. The compound can serve as a starting material or intermediate in synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have been explored for their potential in treating a wide range of conditions .
Pharmacological Applications
The piperidine moiety is a common feature in many pharmacologically active compounds. As such, 4-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride could be utilized in the development of new medications, particularly those targeting neurological disorders due to its structural similarity to known central nervous system (CNS) agents .
Development of Dual Inhibitors
This compound has been used in the design of dual inhibitors targeting specific kinases. For instance, a series of derivatives were created to inhibit anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically relevant for certain types of cancer .
Mechanism of Action
Target of Action
Similar compounds have been found to interact withserine/threonine-protein kinases , which play a crucial role in various cellular processes, including cell cycle control, apoptosis, and DNA damage repair .
Biochemical Pathways
Given the potential target, it can be speculated that the compound may influence pathways related tocell cycle control, apoptosis, and DNA damage repair .
Result of Action
Considering the potential target, it can be inferred that the compound may influence cell cycle progression, apoptosis, and dna repair mechanisms .
properties
IUPAC Name |
4-[[3-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-8-12-3-5-13(6-4-12)10-17-7-1-2-14(9-16)11-17;/h3-6,14H,1-2,7,9-11,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPZAPMQMOJGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C#N)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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